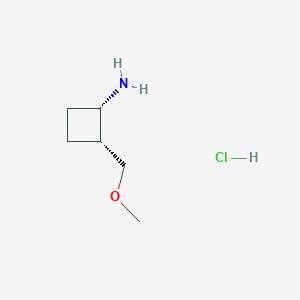
rac-(1R,2S)-2-(methoxymethyl)cyclobutan-1-amine hydrochloride, cis
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(1R,2S)-2-(methoxymethyl)cyclobutan-1-amine hydrochloride, cis, is a cyclobutane derivative often studied for its potential in medicinal and pharmaceutical applications. With its unique chemical structure, the compound exhibits a range of chemical and biological properties that make it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S)-2-(methoxymethyl)cyclobutan-1-amine hydrochloride typically involves the cyclization of a suitable precursor followed by amination and methoxymethylation. This process usually employs specific catalysts and solvents to ensure the desired stereochemistry and high yield.
Cyclization: : A suitable precursor undergoes cyclization under controlled conditions, using a Lewis acid catalyst like aluminum chloride.
Amination: : The resulting cyclobutane intermediate is then subjected to amination, typically using ammonia or an amine source.
Methoxymethylation: : Finally, the intermediate is treated with methoxymethyl chloride in the presence of a base like sodium hydroxide to achieve the desired product.
Industrial Production Methods
For large-scale production, continuous flow chemistry techniques are often employed to enhance efficiency and scalability. This involves automated systems that control reaction parameters precisely, thereby optimizing yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions in the presence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : The methoxymethyl group can be substituted under appropriate conditions, such as using nucleophilic agents.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substituting Agents: : Nucleophiles like halides or hydroxides.
Major Products
Oxidation: : Yields cyclobutanone derivatives.
Reduction: : Produces aminocyclobutane derivatives.
Substitution: : Results in varied functionalized cyclobutanes.
Aplicaciones Científicas De Investigación
rac-(1R,2S)-2-(methoxymethyl)cyclobutan-1-amine hydrochloride is investigated for its potential in:
Chemistry: : As an intermediate in complex organic syntheses.
Biology: : Studying its interaction with biological molecules.
Medicine: : Potentially as a precursor in drug synthesis, particularly in neuropharmacology.
Industry: : Use as a building block for the synthesis of fine chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action for this compound involves binding to specific molecular targets, leading to alterations in biological pathways. The methoxymethyl group and the amine functionality play crucial roles in its interaction with enzymes and receptors, modulating their activity and thus exerting biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2S)-2-(hydroxymethyl)cyclobutan-1-amine hydrochloride
(1R,2S)-2-(aminomethyl)cyclobutan-1-amine hydrochloride
rac-(1R,2S)-2-(ethylamino)methylcyclobutan-1-amine hydrochloride
Uniqueness
rac-(1R,2S)-2-(methoxymethyl)cyclobutan-1-amine hydrochloride stands out due to its methoxymethyl group, which imparts unique steric and electronic properties. This differentiates it from other cyclobutane derivatives by influencing its reactivity and interaction with biological targets, making it a valuable compound in research.
Conclusion
rac-(1R,2S)-2-(methoxymethyl)cyclobutan-1-amine hydrochloride, cis, is a fascinating compound with diverse applications in scientific research and industry. Its unique chemical structure and properties offer significant potential for advancements in chemistry, biology, and medicine. This makes it a critical subject of study in the quest for new and innovative solutions.
Propiedades
IUPAC Name |
(1S,2R)-2-(methoxymethyl)cyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-8-4-5-2-3-6(5)7;/h5-6H,2-4,7H2,1H3;1H/t5-,6-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNWNMHXJFSLNO-GEMLJDPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCC1N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H]1CC[C@@H]1N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
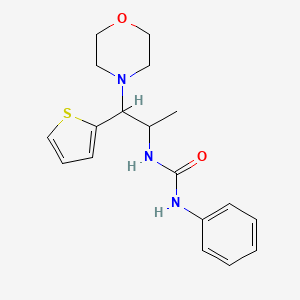
![1-Methyl-3-(6-phenyl-2-azaspiro[3.3]heptane-2-carbonyl)pyridin-2-one](/img/structure/B2997045.png)
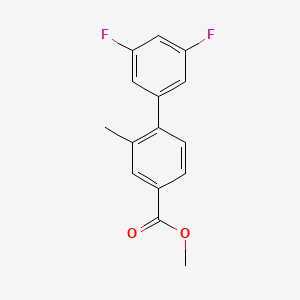
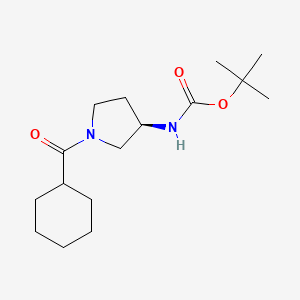
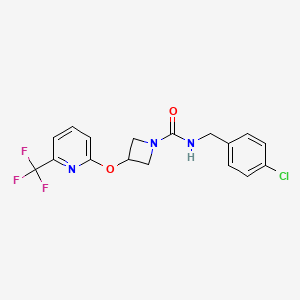
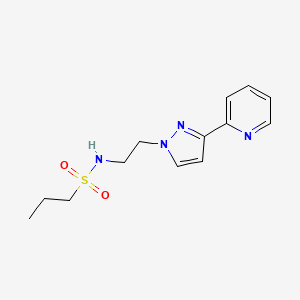
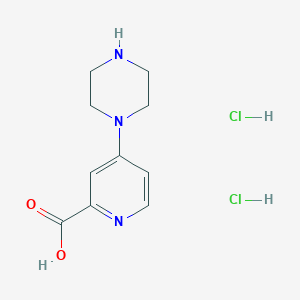
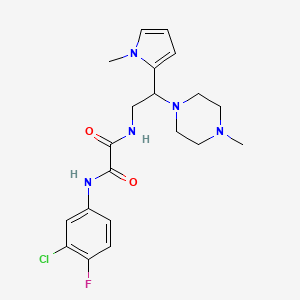
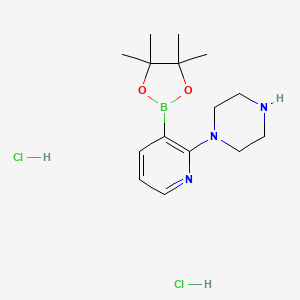
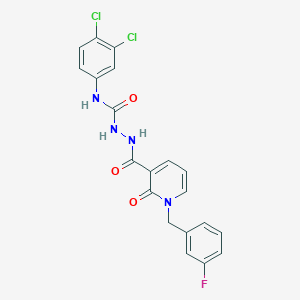
![3-cyano-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2997064.png)
![8-[(2-CHLOROPHENYL)METHYL]-3-(3,4-DIMETHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE](/img/structure/B2997065.png)
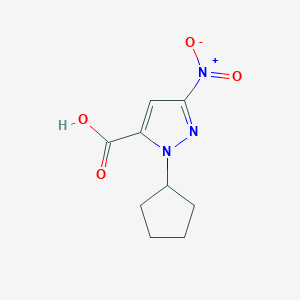
![(Z)-methyl 3-allyl-2-((4-(N,N-diisobutylsulfamoyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2997067.png)
